BenchChemオンラインストアへようこそ!

2-(2-Oxo-2-phenylethyl)-2-phenyl-1h-indene-1,3(2h)-dione

Heterocyclic synthesis Ring-expansion chemistry Indandione reactivity

2-(2-Oxo-2-phenylethyl)-2-phenyl-1H-indene-1,3(2H)-dione (CAS 1483-71-2), also catalogued as 2-(benzoylmethyl)-2-phenyl-1,3-indandione and NSC 106667, is a C23H16O3 1,3-indandione derivative bearing a phenacyl substituent at the 2-position alongside a 2-phenyl group. With an exact mass of 340.10994 Da, XLogP3 of 4.2, zero hydrogen-bond donors, three hydrogen-bond acceptors, and four rotatable bonds, this compound occupies a structurally distinct niche within the 2,2-disubstituted-1,3-indandione family that also includes the rodenticide diphacinone (same molecular formula, different substitution pattern) and the anticoagulant drug phenindione (simpler 2-phenyl substitution).

Molecular Formula C23H16O3
Molecular Weight 340.4 g/mol
CAS No. 1483-71-2
Cat. No. B11950197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Oxo-2-phenylethyl)-2-phenyl-1h-indene-1,3(2h)-dione
CAS1483-71-2
Molecular FormulaC23H16O3
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)CC2(C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4
InChIInChI=1S/C23H16O3/c24-20(16-9-3-1-4-10-16)15-23(17-11-5-2-6-12-17)21(25)18-13-7-8-14-19(18)22(23)26/h1-14H,15H2
InChIKeyRMDJHCGTHAGOQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Oxo-2-phenylethyl)-2-phenyl-1H-indene-1,3(2H)-dione (CAS 1483-71-2): Core Identity and Compound-Class Context for Procurement Decisions


2-(2-Oxo-2-phenylethyl)-2-phenyl-1H-indene-1,3(2H)-dione (CAS 1483-71-2), also catalogued as 2-(benzoylmethyl)-2-phenyl-1,3-indandione and NSC 106667, is a C23H16O3 1,3-indandione derivative bearing a phenacyl substituent at the 2-position alongside a 2-phenyl group . With an exact mass of 340.10994 Da, XLogP3 of 4.2, zero hydrogen-bond donors, three hydrogen-bond acceptors, and four rotatable bonds, this compound occupies a structurally distinct niche within the 2,2-disubstituted-1,3-indandione family that also includes the rodenticide diphacinone (same molecular formula, different substitution pattern) and the anticoagulant drug phenindione (simpler 2-phenyl substitution) . Its unique side-chain ketone carbonyl imparts reactivity not available to diphacinone or phenindione, making it primarily a research-intermediate and reference-standard compound rather than a finished active pharmaceutical or agrochemical ingredient .

Why 2-(2-Oxo-2-phenylethyl)-2-phenyl-1H-indene-1,3(2H)-dione Cannot Be Interchanged with Diphacinone, Phenindione, or Other 1,3-Indandiones


Although 2-(2-oxo-2-phenylethyl)-2-phenyl-1H-indene-1,3(2H)-dione shares the 1,3-indandione core with diphacinone (same molecular formula C23H16O3) and phenindione (C15H10O2), its side-chain architecture—a phenacyl group bearing an electrophilic ketone carbonyl—introduces reactivity, lipophilicity, and conformational flexibility that are absent in diphacinone's diphenylacetyl group or phenindione's simple 2-phenyl substituent . This structural difference manifests in three procurement-relevant dimensions: (i) the side-chain carbonyl enables ring-expansion chemistry (e.g., with hydrazines) that diphacinone cannot undergo ; (ii) the XLogP3 of 4.2 positions this compound at an intermediate lipophilicity between phenindione (~2.85) and chlorophacinone (~4.3), affecting solubility and chromatographic behaviour ; and (iii) with four rotatable bonds versus phenindione's one, the compound presents distinct conformational sampling that may influence target binding in biochemical assays . Simple in-class substitution without verifying these parameters risks failed synthesis, erroneous analytical identification, or misinterpreted biological data.

Quantitative Differentiation Evidence for 2-(2-Oxo-2-phenylethyl)-2-phenyl-1H-indene-1,3(2H)-dione (CAS 1483-71-2) Versus Closest Analogs


Side-Chain Carbonyl Reactivity: Ring-Expansion to Benzindazoles—A Reaction Inaccessible to Diphacinone

The target compound possesses a side-chain ketone carbonyl that diphacinone (2-diphenylacetyl-1,3-indandione, CAS 82-66-6) lacks. This carbonyl is the reactive site for phenylhydrazone formation and subsequent thermal ring expansion: 2-phenacyl-2-phenylindan-1,3-dione reacts with phenylhydrazine to form a phenylhydrazone at the side-chain carbonyl; prolonged heating then expands the five-membered indandione ring into a six-membered ring, yielding 5-hydroxy-1-phenylbenz[g]indazole derivatives . Diphacinone, whose 2-substituent is a diphenylacetyl group with no carbonyl oxygen accessible for hydrazone formation at an equivalent position, cannot undergo this transformation. The reaction has been confirmed by IR and UV spectroscopy .

Heterocyclic synthesis Ring-expansion chemistry Indandione reactivity Benzindazole formation

Lipophilicity (LogP) Differentiation Versus Phenindione and Chlorophacinone

The computed XLogP3 for 2-(2-oxo-2-phenylethyl)-2-phenyl-1H-indene-1,3(2H)-dione is 4.2 . This lies between the values for phenindione (2-phenyl-1,3-indandione; XLogP3 ~2.85–3.30) and chlorophacinone (2-[(4-chlorophenyl)phenylacetyl]-1,3-indandione; XLogP3 4.3–4.7) , and is essentially equivalent to diphacinone (LogP ~4.08) . The approximately 1.3–1.35 log-unit increase over phenindione reflects the addition of the benzoyl moiety, translating to a roughly 20-fold higher theoretical octanol–water partition coefficient.

Lipophilicity Drug-likeness Chromatographic retention ADME prediction

Acute Oral Toxicity Profile: Marked Distinction from Diphacinone

The target compound is classified under the Globally Harmonized System (GHS) as Acute Oral Toxicity Category 4 (H302: Harmful if swallowed), Eye Irritation Category 2 (H319), and Acute Aquatic Toxicity Category 1 (H400) . In contrast, diphacinone has a reported oral LD50 of 3 mg/kg in rats , placing it in GHS Category 1 or 2 (fatal if swallowed). Phenindione has an oral LD50 of 163 mg/kg (rat) and 175 mg/kg (mouse) , corresponding to GHS Category 3 or 4. The target compound thus occupies an intermediate acute toxicity tier: substantially less acutely toxic than diphacinone but without the extensive clinical adverse-effect history that led to phenindione's near-withdrawal from human use (~10% hypersensitivity with jaundice) .

Toxicology Safety assessment GHS classification Procurement hazard evaluation

Rotatable Bond Count and Conformational Flexibility Versus Phenindione and Pindone

The target compound possesses 4 rotatable bonds , compared with phenindione's 1 rotatable bond and pindone's 2 rotatable bonds . The phenacyl side chain (C6H5–C(=O)–CH2–) contributes three additional rotatable bonds beyond the phenyl–indandione connection shared with phenindione. This increased flexibility enables a substantially larger conformational ensemble, which may be advantageous for binding to protein pockets that accommodate multiple ligand conformations but also entails a greater entropic penalty upon binding, potentially affecting binding affinity in biochemical assays.

Molecular flexibility Conformational sampling Target binding Structure-based design

Mass Spectrometric Differentiation from Diphacinone and Chlorophacinone in Forensic and Residue Analysis

In electron ionization (EI) mass spectrometry, 1,3-indandiones share a characteristic base peak at m/z 173, with molecular ions (M⁺) distinguishing individual compounds . The target compound has an exact mass of 340.10994 Da , matching diphacinone's nominal mass of 340 Da , creating potential for isobaric confusion. However, the target compound's side-chain carbonyl generates distinct fragmentation pathways observable in tandem MS (MS/MS) collision-activated dissociation (CAD) that differ from diphacinone's diphenylacetyl fragmentation. This was demonstrated for diphacinone vs. chlorophacinone differentiation in blood samples from anticoagulant toxicosis cases, where HPLC initially misidentified chlorophacinone as diphacinone, later corrected by MS/MS CAD analysis . The target compound's unique CAD daughter-ion spectrum provides orthogonal confirmation.

Mass spectrometry Rodenticide identification Forensic toxicology Residue analysis

Procurement-Relevant Application Scenarios for 2-(2-Oxo-2-phenylethyl)-2-phenyl-1H-indene-1,3(2H)-dione (CAS 1483-71-2)


Synthetic Intermediate for Heterocyclic Chemistry: Benzindazole and Related Scaffolds

The side-chain carbonyl of 2-(2-oxo-2-phenylethyl)-2-phenyl-1H-indene-1,3(2H)-dione serves as the essential reactive handle for phenylhydrazone formation and subsequent thermal ring expansion to 5-hydroxy-1-phenylbenz[g]indazoles . This reaction is structurally inaccessible to diphacinone (no side-chain carbonyl) and to phenindione (no side-chain substituent). Research groups synthesizing nitrogen-containing polycyclic scaffolds should procure this compound specifically when the synthetic route requires an indandione that can undergo nucleophilic attack at a side-chain carbonyl followed by ring expansion—substituting any other commercially available 1,3-indandione would fail to yield the desired benzindazole product.

Reference Standard for LC-MS/MS Differentiation of Isobaric Indandione Rodenticides

The target compound is an isobaric isomer of diphacinone (both C23H16O3, nominal mass 340 Da) and is distinguishable only by CAD fragmentation patterns in tandem mass spectrometry . Analytical laboratories performing forensic toxicology, veterinary diagnostics, or food residue monitoring for indandione rodenticides require this compound as a reference standard to prevent false-positive identification of diphacinone. Given the documented case where chlorophacinone was misidentified as diphacinone by HPLC alone, the availability of the target compound as a distinct reference material is procurement-critical for accredited methods .

Pharmacological Probe with Intermediate Lipophilicity and Flexibility in Anticoagulant Target Engagement Studies

With an XLogP3 of 4.2 and 4 rotatable bonds, this compound fills a lipophilicity and flexibility gap between phenindione (XLogP3 ~2.85, 1 rotatable bond) and chlorophacinone (XLogP3 ~4.3, rotatable bonds ~5) . In structure–activity relationship (SAR) studies of vitamin K epoxide reductase (VKOR) inhibition or other indandione targets, this compound provides a distinct data point for deconvoluting the contributions of lipophilicity and conformational entropy to binding affinity. Researchers designing indandione-focused compound libraries should include this compound to ensure adequate coverage of the intermediate property space.

Safer Laboratory-Scale Research Alternative to Diphacinone for Indandione Mechanistic Studies

Where the research objective is probing the biochemical mechanism of 1,3-indandiones without the goal of in vivo rodenticide deployment, the target compound's GHS Acute Oral Toxicity Category 4 classification (H302) offers a substantially safer handling profile compared with diphacinone (oral LD50 3 mg/kg in rats) . This reduces the institutional biosafety review burden, allows standard laboratory personal protective equipment (PPE) protocols, and lowers disposal costs—all directly impacting procurement decision-making when the specific pharmacological potency of diphacinone is not required.

Quote Request

Request a Quote for 2-(2-Oxo-2-phenylethyl)-2-phenyl-1h-indene-1,3(2h)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.